molecular formula C₈¹³CH₁₃N¹⁵N₂O₅ B1157568 5-Hydroxy-2'-deoxycytidine-13C,15N2

5-Hydroxy-2'-deoxycytidine-13C,15N2

Cat. No.: B1157568
M. Wt: 246.2
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Hydroxy-2'-deoxycytidine-13C,15N2 is a stable isotope-labeled analogue of 5-Hydroxy-2'-deoxycytidine, specifically designed for advanced mass spectrometry-based research. This compound, with a molecular formula of C8 13 CH13N 15 N2O5 and a molecular weight of 246.20 g/mol, serves as a critical internal standard for the precise quantification of DNA modifications . This isotopically labeled compound is an essential tool for studying the oxidation of DNA caused by exposure to reactive oxygen species (ROS) . It is particularly valuable in the emerging field of DNA adductomics, which aims to comprehensively define the landscape of DNA lesions in biological systems. Research using such standards has revealed significant age-, tissue-, species-, and sex-dependent variations in DNA adduct formation, providing insights into genomic instability underlying various diseases and aging . As a substrate for enzymes like uracil DNA N-glycosylase, it facilitates detailed investigations into DNA repair mechanisms . The product is provided as an off-white solid and should be stored at 2-8°C. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C₈¹³CH₁₃N¹⁵N₂O₅

Molecular Weight

246.2

Synonyms

2’-Deoxy-5-hydroxy-cytidine-13C,15N2

Origin of Product

United States

Advanced Analytical Techniques for 5 Hydroxy 2 Deoxycytidine 13c,15n2 Quantification and Characterization

Synthetic Pathways for Stable Isotope Incorporation

The synthesis of isotopically labeled nucleosides like 5-Hydroxy-2'-deoxycytidine-13C,15N2 typically involves a multi-step process. An improved synthetic method for a related compound, 5-hydroxymethyl-2'-deoxycytidine (5hmdC) phosphoramidite (B1245037), starts with commercially available materials and proceeds through several intermediates. mdpi.com For instance, the synthesis might involve the reaction of 5-hydroxy-2'-deoxyuridine (B1206715) with specific reagents to introduce the hydroxymethyl group, followed by amination and protection steps. mdpi.com To create the labeled compound, starting materials containing the ¹³C and ¹⁵N isotopes would be used in the synthesis of the cytosine ring.

Analytical Techniques for Structural Confirmation and Purity Assessment

Following synthesis, a variety of analytical techniques are employed to confirm the structure and assess the purity of this compound. Mass spectrometry is a primary tool to verify the correct molecular weight, confirming the successful incorporation of the stable isotopes. uu.nl Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure, ensuring the correct placement of atoms. High-Performance Liquid Chromatography (HPLC) is often used to determine the purity of the final product. nih.gov

Applications in Mass Spectrometry-Based Research

The primary application of this compound is as an internal standard in mass spectrometry for the accurate quantification of its unlabeled counterpart in biological samples.

Mechanistic Investigations of 5 Hydroxy 2 Deoxycytidine 13c,15n2 in Dna Damage and Repair Pathways

Use as an Internal Standard for Quantitative Analysis

In quantitative mass spectrometry, an internal standard is a compound that is added in a known amount to a sample before analysis. nih.gov 5-Hydroxy-2'-deoxycytidine-13C,15N2 is an ideal internal standard for 5-OH-dC because it has the same chemical and physical properties, meaning it behaves identically during sample preparation and analysis. acs.org However, due to its higher mass, it produces a distinct signal in the mass spectrometer. nist.gov By comparing the signal intensity of the labeled standard to the unlabeled analyte, researchers can accurately determine the concentration of 5-OH-dC in the original sample. acs.org

Isotope Dilution Mass Spectrometry for DNA Damage Quantification

Isotope dilution mass spectrometry is a highly accurate method for quantifying molecules in a sample. nist.gov This technique, when coupled with either gas chromatography (GC-MS) or liquid chromatography (LC-MS), is considered a gold standard for measuring oxidative DNA damage. nih.gov The use of this compound in isotope dilution LC-MS/MS allows for the precise measurement of 5-OH-dC levels in DNA. This is crucial for studying the extent of oxidative damage under various conditions and for investigating the efficiency of DNA repair processes. nih.gov

Role in DNA Repair and Mutagenesis Studies

The ability to accurately quantify 5-OH-dC using its isotopically labeled standard is vital for research into DNA repair and the mutagenic consequences of this lesion.

Investigating the Cellular Repair of 5-OH-dC Lesions

Once formed, 5-OH-dC can be recognized and removed by the cell's DNA repair machinery. Studies have shown that DNA glycosylases, key enzymes in the base excision repair (BER) pathway, can recognize and excise oxidized bases. nih.gov The use of this compound can help researchers track the removal of 5-OH-dC from DNA over time, providing insights into the kinetics and efficiency of its repair. This information is critical for understanding how cells protect their genomes from oxidative damage.

Elucidating the Mutagenic Potential and Signature of 5-OH-dC

This compound is a specialized chemical tool that plays a pivotal role in advancing our understanding of oxidative DNA damage and repair. Its application as an internal standard in mass spectrometry has enabled researchers to perform highly accurate quantitative studies, shedding light on the formation, repair, and mutagenic consequences of the 5-OH-dC lesion. As research into the intricate mechanisms of genome maintenance continues, the use of such precisely engineered molecules will remain indispensable.

Cellular and Biochemical Applications of 5 Hydroxy 2 Deoxycytidine 13c,15n2 in Biological Systems

Tracing Nucleoside Metabolism and Pool Dynamics

The introduction of stable isotopes, such as carbon-13 (¹³C) and nitrogen-15 (B135050) (¹⁵N), into bioactive molecules allows for their unambiguous tracking within complex biological systems. 5-Hydroxy-2'-deoxycytidine-13C,15N2 is instrumental in elucidating the metabolic pathways of this oxidatively damaged nucleoside.

Uptake and Intracellular Fate of Labeled Nucleosides

While direct studies on the uptake and intracellular fate of this compound are not extensively documented, the metabolic pathway can be inferred from the known mechanisms of nucleoside transport and metabolism. Exogenously supplied nucleosides and their analogues are transported across the cell membrane by specialized nucleoside transporter proteins. Once inside the cell, this compound is expected to enter the cellular nucleoside pool. Its fate is then determined by the competing processes of anabolic phosphorylation and catabolic degradation. The presence of the ¹³C and ¹⁵N labels allows for the distinction between the exogenously supplied labeled nucleoside and the endogenous, unlabeled counterpart, enabling a precise analysis of its metabolic distribution and turnover.

Conversion to Triphosphates and Incorporation into Nucleic Acids

For a nucleoside to be incorporated into DNA, it must first be converted to its triphosphate form. This process is initiated by deoxycytidine kinase, which catalyzes the initial phosphorylation to a monophosphate. nih.gov Subsequent phosphorylation events, catalyzed by other kinases, lead to the formation of this compound-triphosphate. This labeled triphosphate can then be utilized by DNA polymerases during DNA replication or repair, leading to its incorporation into the DNA backbone. nih.gov The extent of incorporation can be quantified using sensitive analytical techniques like mass spectrometry, providing insights into the dynamics of DNA synthesis and the cellular response to the presence of this damaged base.

Table 1: Putative Metabolic Pathway of this compound

StepProcessKey EnzymesProduct
1Cellular UptakeNucleoside TransportersIntracellular this compound
2PhosphorylationDeoxycytidine KinaseThis compound-monophosphate
3PhosphorylationNucleoside Monophosphate KinasesThis compound-diphosphate
4PhosphorylationNucleoside Diphosphate KinasesThis compound-triphosphate
5IncorporationDNA PolymerasesDNA containing this compound

Quantitative Analysis of Endogenous 5-OH-dC Levels in DNA and RNA

The accurate measurement of oxidative DNA damage is fundamental to understanding its biological impact. This compound plays a pivotal role in the precise quantification of endogenous 5-OH-dC levels.

Development of Reference Materials and Internal Standards for Accurate Measurement

In analytical chemistry, particularly in quantitative mass spectrometry, stable isotope-labeled internal standards are the gold standard for achieving accuracy and precision. nih.gov this compound serves as an ideal internal standard for the quantification of 5-OH-dC by isotope dilution mass spectrometry. nih.gov Because it is chemically identical to the analyte of interest but has a different mass due to the presence of ¹³C and ¹⁵N isotopes, it co-elutes with the endogenous 5-OH-dC during chromatographic separation and experiences similar ionization efficiency in the mass spectrometer. This allows for the correction of any sample loss during extraction and analysis, leading to highly reliable quantification. Certified reference materials of this compound are commercially available, ensuring the standardization and comparability of results across different laboratories. nih.gov

Application in Cellular Models and Tissue Samples for Basal and Induced Damage

The use of this compound as an internal standard has enabled researchers to accurately measure both the background (basal) levels of 5-OH-dC in healthy cells and tissues and the increased levels (induced damage) that occur in response to oxidative stress. For instance, cells can be exposed to oxidizing agents like hydrogen peroxide, and the subsequent increase in 5-OH-dC can be precisely quantified. This approach is invaluable for studying the mechanisms of DNA damage, the efficacy of antioxidants, and the role of oxidative stress in various diseases.

Table 2: Representative Data for Quantification of 5-OH-dC in a Cellular Model

Treatment Group5-OH-dC per 10⁶ dC (Mean ± SD)Statistical Significance (vs. Control)
Control1.5 ± 0.3-
Oxidative Stressor (e.g., H₂O₂)12.8 ± 2.1p < 0.001
Oxidative Stressor + Antioxidant4.2 ± 0.8p < 0.01

This table represents hypothetical data to illustrate the application. Actual values would vary based on the cell type, experimental conditions, and the specific oxidative stressor and antioxidant used.

Enzymatic Reaction Kinetic Studies Using Labeled Substrates

Understanding the kinetics of DNA repair enzymes is essential for deciphering the cellular mechanisms that protect the genome from oxidative damage. This compound can be incorporated into synthetic DNA oligonucleotides to create labeled substrates for studying the enzymes that recognize and remove this lesion. The primary enzymes involved in the repair of 5-OH-dC are DNA glycosylases, which initiate the base excision repair (BER) pathway.

By using a substrate containing this compound, researchers can monitor the enzymatic reaction over time. The excision of the labeled base or the cleavage of the DNA backbone can be followed by techniques such as liquid chromatography-mass spectrometry. This allows for the determination of key kinetic parameters, including the Michaelis constant (Km) and the catalytic rate (kcat), which provide insights into the enzyme's affinity for the damaged substrate and its catalytic efficiency. These studies are crucial for understanding how DNA repair pathways function and how their activity might be modulated by genetic or environmental factors.

Table 3: Hypothetical Kinetic Parameters of a DNA Glycosylase with a 5-OH-dC Substrate

SubstrateKm (nM)kcat (min⁻¹)kcat/Km (nM⁻¹min⁻¹)
DNA with this compound5050.1

This table presents illustrative kinetic data. The actual parameters would depend on the specific DNA glycosylase and the reaction conditions.

Determination of Km and Vmax for Glycosylases and Other Enzymes

The use of isotopically labeled substrates, such as 5-Hydroxy-2'-deoxycytidine-¹³C,¹⁵N₂, is a powerful tool in enzyme kinetics for the precise determination of key parameters like the Michaelis constant (Km) and maximum reaction velocity (Vmax). These parameters are fundamental to understanding the efficiency and substrate specificity of enzymes, particularly DNA glycosylases that recognize and excise damaged or modified bases from DNA.

Stable isotope labeling does not significantly alter the chemical properties of the substrate, allowing it to be processed by the enzyme in a manner identical to its unlabeled counterpart. The key advantage lies in the ability to distinguish the labeled substrate and its resulting products from other molecules in the reaction mixture, typically using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. nih.gov

The general approach involves incubating the enzyme of interest (e.g., a specific DNA glycosylase like Endonuclease III, FPG, or Uracil (B121893) DNA Glycosylase) with varying concentrations of the ¹³C,¹⁵N₂-labeled substrate. psu.edunih.gov The rate of product formation is then measured over time. By plotting the initial reaction velocities against the substrate concentrations, researchers can fit the data to the Michaelis-Menten equation to calculate Km and Vmax. The Km value reflects the substrate concentration at which the reaction rate is half of Vmax, indicating the affinity of the enzyme for the substrate, while Vmax represents the maximum rate of the reaction when the enzyme is saturated with the substrate.

Studies using isotopically labeled substrates have revealed kinetic differences even between enzymes with similar functions, such as human and bacterial serine palmitoyltransferase, highlighting the importance of precise measurements. nih.gov While specific kinetic data for 5-Hydroxy-2'-deoxycytidine-¹³C,¹⁵N₂ with various glycosylases is highly specific to individual research studies, the methodology provides a robust framework for such determinations.

Table 1: Representative Kinetic Parameters for a DNA Glycosylase with 5-OH-dC

ParameterValueUnit
Km1.5 ± 0.2µM
Vmax10 ± 1.2pmol/min/mg
kcat5.0 ± 0.6min⁻¹
kcat/Km3.3 ± 0.5µM⁻¹min⁻¹
This table presents hypothetical data to illustrate the type of results obtained from such kinetic studies. Actual values would be determined experimentally.

Real-time Monitoring of Reaction Progress

Isotopically labeled compounds like 5-Hydroxy-2'-deoxycytidine-¹³C,¹⁵N₂ are instrumental for the real-time monitoring of enzymatic reactions. This capability allows researchers to observe the dynamics of DNA repair and modification processes as they happen, providing insights that are not accessible through endpoint assays alone.

Techniques such as NMR spectroscopy and time-resolved mass spectrometry can track the conversion of the labeled substrate into its product in real-time. For example, in an NMR experiment, the unique spectral signatures of the ¹³C and ¹⁵N nuclei in the substrate would diminish over time, while new signals corresponding to the product (e.g., the excised base and the resulting abasic site in the DNA) would appear and intensify. nih.gov This allows for the continuous measurement of reaction progress and the detection of any transient intermediates.

Similarly, mass spectrometry can be used to monitor the reaction. By taking small aliquots from the reaction mixture at various time points, the ratio of the mass of the labeled substrate to the mass of the labeled product can be quantified. This isotope-dilution mass spectrometry approach, using full-length ¹⁵N-labeled proteins as internal standards, provides highly accurate quantification of the reaction components. nist.gov This method is crucial for understanding the efficiency of DNA repair pathways and for identifying factors that may enhance or inhibit them. nist.gov

The ability to monitor these reactions in real time is critical for:

Determining the complete reaction pathway, including the identification of short-lived intermediates.

Studying the influence of cofactors, inhibitors, or other proteins on the reaction rate.

Understanding the detailed mechanism of enzymatic action on modified DNA bases.

Investigation of DNA Modification Crosstalk and Interconversions

The stable isotope label in 5-Hydroxy-2'-deoxycytidine-¹³C,¹⁵N₂ makes it an invaluable tracer for studying the complex network of DNA modification pathways. It allows for the unambiguous tracking of the fate of 5-OH-dC within the cell, clarifying its relationships and interconversions with other modified cytosines.

Relationship between 5-OH-dC and Other Cytosine Oxidation Products (e.g., 5-formyl-dC, 5-carboxyl-dC, 5-hydroxyuridine)

5-Hydroxy-2'-deoxycytidine (5-OH-dC) is part of a cascade of oxidative products derived from 5-methylcytosine (B146107) (5mC). The Ten-Eleven Translocation (TET) family of dioxygenase enzymes catalyze the sequential oxidation of 5mC. nih.govnih.gov The first step is the conversion of 5mC to 5-hydroxymethylcytosine (B124674) (5hmC), an isomer of 5-OH-dC. nih.govwikipedia.org TET enzymes can then further oxidize 5hmC to 5-formylcytosine (B1664653) (5fC) and subsequently to 5-carboxylcytosine (5caC). wikipedia.orgacs.orgnih.gov These oxidized bases are recognized and excised by Thymine-DNA Glycosylase (TDG) as part of the base excision repair (BER) pathway, ultimately leading to the restoration of an unmodified cytosine. wikipedia.orgwikipedia.org

The use of an isotopically labeled substrate like 5-Hydroxy-2'-deoxycytidine-¹³C,¹⁵N₂ would enable researchers to introduce a specific, traceable modified base into a DNA sequence and monitor its potential conversion into other products by cellular enzymes.

Another related oxidation product is 5-hydroxyuridine (B57132) (5-OHdU), which can be formed from the oxidation of cytosine. nih.govnih.gov Studies have shown that 5-OHdU is a substrate for several DNA glycosylases, including uracil DNA N-glycosylase. psu.edu Furthermore, 5-OH-dC itself can be deaminated to form 5-OHdU, creating another layer of crosstalk between these modified pyrimidines. The base pairing properties of 5-OHdU have been studied, revealing that it can lead to mismatches during DNA replication, highlighting its mutagenic potential. nih.govmedchemexpress.comnih.gov

Table 2: Key Cytosine Oxidation Products and Associated Enzymes

Modified BasePrecursorKey Generating Enzyme(s)Key Repair/Excision Enzyme(s)
5-Hydroxymethylcytosine (5hmC)5-MethylcytosineTET family (TET1, TET2, TET3)(Can be passively diluted or further oxidized)
5-Formylcytosine (5fC)5-HydroxymethylcytosineTET familyThymine-DNA Glycosylase (TDG)
5-Carboxylcytosine (5caC)5-FormylcytosineTET familyThymine-DNA Glycosylase (TDG)
5-Hydroxyuridine (5-OHdU)Cytosine / 5-OH-dCOxidative damage / DeaminationUracil DNA N-glycosylase, Endonuclease III, FPG

Interplay with Epigenetic Modifications (e.g., 5-methylcytosine)

The generation of 5-OH-dC and its oxidized derivatives is intrinsically linked to the epigenetic modification 5-methylcytosine (5mC). The oxidation of 5mC by TET enzymes represents a primary pathway for active DNA demethylation, a fundamental process in epigenetic regulation. nih.govwikipedia.orgacs.org This process is not merely a removal of a methyl group but a complex interplay where the oxidized intermediates themselves may have distinct biological roles.

Oxidative stress has been shown to have a negative correlation with DNA methylation levels; increased oxidative DNA damage can lead to reduced DNA methylation. nih.govmdpi.com The presence of oxidative lesions like 8-oxoguanine adjacent to a methylated CpG site can interfere with the binding of methyl-CpG-binding proteins and affect the action of demethylating enzymes. oup.com

The conversion of the stable epigenetic mark 5mC into the more transient modifications 5hmC, 5fC, and 5caC changes the local chemical nature of the DNA. nih.govnih.govacs.org This can alter the binding of proteins that "read" epigenetic marks, thereby influencing chromatin structure and gene expression. For instance, while 5mC is generally associated with transcriptional repression, the presence of its oxidized forms in promoter regions can lead to different outcomes. While 5-hmC may only cause a mild change in gene expression, the presence of 5-fC and 5-caC can signal for significant transcriptional repression through a TDG-dependent mechanism. nih.gov

Future Directions and Emerging Research Avenues for 5 Hydroxy 2 Deoxycytidine 13c,15n2

Development of Novel Methodologies for In Situ Detection

The ability to detect and quantify 5-OH-dC directly within cells and tissues would provide unprecedented insights into the spatial and temporal dynamics of oxidative DNA damage. Current methods typically require DNA isolation and hydrolysis, which results in a loss of contextual information. nih.govnih.gov Future research is poised to focus on developing novel methodologies for the in situ detection of 5-OH-dC, for which 5-OH-dC-13C,15N2 will be an indispensable tool for validation and calibration.

One promising approach is the advancement of mass spectrometry imaging (MSI) . youtube.com Techniques like desorption electrospray ionization (DESI) MSI could potentially map the distribution of 5-OH-dC across tissue sections, revealing regions of high oxidative stress. youtube.com The use of 5-OH-dC-13C,15N2 as an internal standard sprayed onto the tissue would be crucial for accurate quantification in these imaging experiments.

Another avenue is the development of highly specific antibodies or affinity probes for 5-OH-dC that can be used in techniques like immunofluorescence or immunohistochemistry. While this would not directly involve 5-OH-dC-13C,15N2, the labeled compound would be essential in the initial stages of antibody development and characterization to ensure specificity and for the validation of these new in situ methods against established mass spectrometry-based quantification.

Furthermore, advancements in Raman spectroscopy present a non-destructive method for detecting DNA adducts. nih.gov The development of surface-enhanced Raman scattering (SERS) or tip-enhanced Raman scattering (TERS) techniques could offer the sensitivity required to detect low-abundance lesions like 5-OH-dC in situ. 5-OH-dC-13C,15N2 could be used to generate reference spectra and to spike into samples to confirm the identity of the detected signal.

Application in High-Throughput Screening for Modulators of DNA Damage and Repair

The identification of compounds that can either protect against DNA damage or modulate the activity of DNA repair pathways is of significant therapeutic interest. High-throughput screening (HTS) assays are essential for screening large compound libraries to identify such modulators. selleckchem.com The stable isotope-labeled 5-OH-dC-13C,15N2 is a key component in developing robust and quantitative HTS assays based on mass spectrometry.

Future HTS platforms could utilize automated liquid chromatography-mass spectrometry (LC-MS) systems to measure the levels of 5-OH-dC in cells treated with various compounds. In such assays, cells would be exposed to an oxidative challenge, and the ability of test compounds to either prevent the formation of 5-OH-dC or enhance its repair would be assessed. The inclusion of 5-OH-dC-13C,15N2 as an internal standard in every well would be critical for the accuracy and reproducibility required in an HTS format. nih.gov

Moreover, the development of HTS assays for specific DNA repair enzymes, such as DNA glycosylases that recognize and excise 5-OH-dC, is an active area of research. epigentek.comnih.gov While some HTS assays for glycosylases exist, they often rely on fluorescent or colorimetric readouts. epigentek.comnsmedicaldevices.com An LC-MS-based HTS assay using a DNA substrate containing 5-OH-dC and quantifying the released lesion would provide a more direct and potentially more accurate measure of enzyme activity. Here again, 5-OH-dC-13C,15N2 would be the gold standard for quantification of the repaired base.

High-Throughput Screening Application Role of 5-Hydroxy-2'-deoxycytidine-13C,15N2 Potential Impact
Screening for inhibitors of DNA damageInternal standard for accurate quantification of 5-OH-dC levels in cells treated with test compounds.Identification of novel antioxidants and protective agents.
Screening for activators of DNA repairInternal standard for quantifying the rate of 5-OH-dC removal by cellular extracts or purified enzymes.Discovery of drugs that enhance DNA repair and mitigate the effects of genotoxic stress.
High-throughput DNA glycosylase assaysStandard for quantifying the excised 5-OH-dC base, providing a direct measure of enzyme activity.Facilitating the discovery of specific modulators of DNA glycosylases involved in the repair of oxidative damage.

Advanced Structural Biology Studies of Protein-DNA Interactions Involving 5-OH-dC

Understanding how DNA repair proteins recognize and bind to specific lesions like 5-OH-dC is fundamental to elucidating the mechanisms of DNA repair. nih.govnih.gov Advanced structural biology techniques, such as X-ray crystallography and cryo-electron microscopy (cryo-EM), can provide atomic-level details of these interactions. nih.gov While 5-OH-dC-13C,15N2 itself is not directly used in these structural studies, the ability to accurately quantify the lesion is crucial for preparing the necessary DNA substrates.

For these studies, synthetic oligonucleotides containing a single, site-specific 5-OH-dC lesion are required. The synthesis and purification of these modified oligonucleotides can be challenging, and it is essential to verify the presence and integrity of the 5-OH-dC lesion. LC-MS/MS analysis, with 5-OH-dC-13C,15N2 as an internal standard, provides the definitive method for confirming the successful incorporation of the lesion into the oligonucleotide.

Future structural studies will likely focus on capturing DNA repair enzymes in complex with DNA containing 5-OH-dC at various stages of the repair process. nih.gov These studies will provide critical insights into the conformational changes that occur in both the protein and the DNA during lesion recognition and catalysis. The ability to produce high-quality, well-characterized DNA substrates containing 5-OH-dC will be paramount to the success of these endeavors.

Integration with Multi-Omics Approaches (e.g., Adductomics)

The field of "adductomics" aims to comprehensively identify and quantify all DNA and RNA modifications within a biological sample. nih.govnih.govacs.org This approach, often part of a larger multi-omics strategy that may include transcriptomics, proteomics, and metabolomics, holds immense promise for understanding the complex interplay between environmental exposures, DNA damage, and disease. mdpi.comnih.govnih.govmdpi.com

The integration of 5-OH-dC-13C,15N2 into adductomics workflows is essential for the accurate quantification of this specific lesion within the broader landscape of DNA adducts. researchgate.netmdpi.comnih.gov As adductomics methodologies become more sophisticated, relying on high-resolution mass spectrometry to detect a wide range of modifications simultaneously, the need for a comprehensive library of isotopically labeled internal standards becomes increasingly critical. mdpi.comacs.org 5-OH-dC-13C,15N2 will be a key component of this library.

Future multi-omics studies will aim to correlate levels of 5-OH-dC with changes in gene expression, protein abundance, and metabolic profiles. For example, researchers might investigate how elevated levels of 5-OH-dC in a particular tissue correlate with the upregulation of DNA repair genes or alterations in metabolic pathways associated with oxidative stress. nih.gov These integrated analyses will provide a more holistic understanding of the cellular response to oxidative damage and may reveal novel biomarkers and therapeutic targets.

Omics Approach Integration with this compound Research Goal
Adductomics Used as an internal standard for the absolute quantification of 5-OH-dC in global DNA adduct profiles.To accurately measure the burden of this specific oxidative lesion in the context of all other DNA modifications.
Transcriptomics Correlating quantified 5-OH-dC levels with changes in the expression of genes involved in DNA repair, oxidative stress response, and apoptosis.To understand the transcriptional response to a specific type of DNA damage.
Proteomics Linking quantified 5-OH-dC levels with alterations in the abundance of DNA repair proteins, signaling molecules, and enzymes involved in redox homeostasis.To identify the key protein players in the cellular response to oxidative DNA damage.
Metabolomics Investigating the relationship between 5-OH-dC levels and changes in the concentrations of metabolites related to oxidative stress and energy metabolism.To uncover the metabolic perturbations associated with increased oxidative DNA damage.

Exploration of 5-OH-dC in Diverse Biological Contexts and Model Organisms (e.g., Drosophila melanogaster)

While much of the research on 5-OH-dC has been conducted in mammalian systems, exploring its role in other biological contexts and model organisms can provide valuable evolutionary and mechanistic insights. The fruit fly, Drosophila melanogaster, is a powerful model organism for studying aging, oxidative stress, and DNA repair due to its short lifespan and well-characterized genetics. nih.govnih.govpnas.org

Future studies using Drosophila will likely investigate how levels of 5-OH-dC change during the fly's life cycle and in response to environmental stressors. elifesciences.orgnih.gov Researchers can also use the powerful genetic tools available in Drosophila to manipulate specific DNA repair pathways and examine the impact on 5-OH-dC levels. For instance, knocking down a gene encoding a DNA glycosylase suspected of repairing 5-OH-dC and then measuring the accumulation of the lesion would provide direct evidence of the enzyme's function. nih.gov In all such quantitative studies, 5-OH-dC-13C,15N2 would be essential for accurate measurements by LC-MS.

Furthermore, dynamic changes in other DNA modifications, such as 5-hydroxymethyluracil, have been observed during the Drosophila life cycle, suggesting complex regulatory roles for DNA modifications in development. nih.govnih.gov Investigating the dynamics of 5-OH-dC in parallel with these other modifications could reveal novel epigenetic regulatory networks.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.